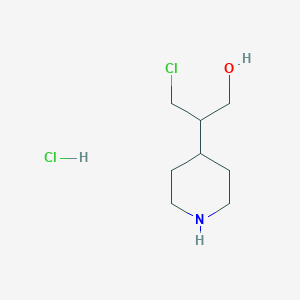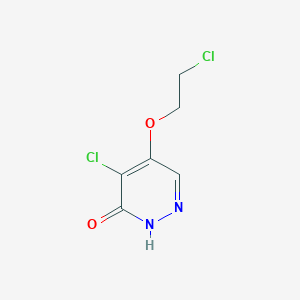
4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloroethoxy group and a chlorine atom attached to the pyridazinone ring. Pyridazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazin-3(2H)-one with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can introduce or modify functional groups on the pyridazine ring.
Scientific Research Applications
4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethoxy group and the chlorine atom on the pyridazinone ring play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(2-bromoethoxy)pyridazin-3(2H)-one
- 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one
- 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one
Uniqueness
4-Chloro-5-(2-chloroethoxy)pyridazin-3(2H)-one is unique due to the presence of both a chloroethoxy group and a chlorine atom on the pyridazinone ring. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the chloroethoxy group enhances its solubility and reactivity, while the chlorine atom contributes to its binding affinity with molecular targets.
Properties
CAS No. |
1346697-69-5 |
|---|---|
Molecular Formula |
C6H6Cl2N2O2 |
Molecular Weight |
209.03 g/mol |
IUPAC Name |
5-chloro-4-(2-chloroethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H6Cl2N2O2/c7-1-2-12-4-3-9-10-6(11)5(4)8/h3H,1-2H2,(H,10,11) |
InChI Key |
AHPJROGNFZVCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C(=C1OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


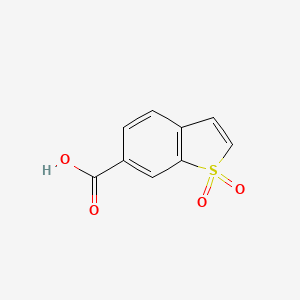


![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)
![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
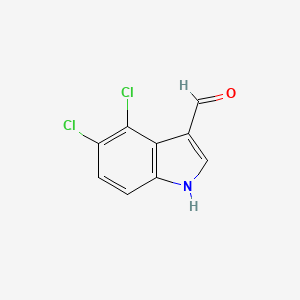


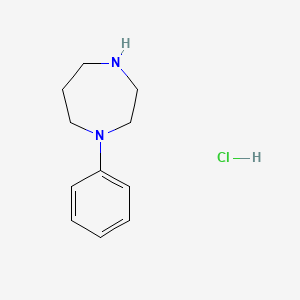
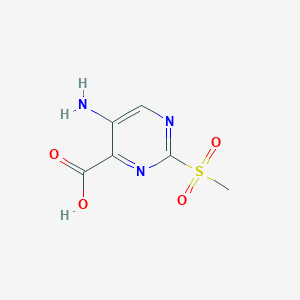


![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)
